molecular formula C14H17ClN4 B1524396 2-(aminomethyl)-6-chloro-N-cyclopentylquinazolin-4-amine CAS No. 1255147-33-1

2-(aminomethyl)-6-chloro-N-cyclopentylquinazolin-4-amine

Cat. No. B1524396
M. Wt: 276.76 g/mol
InChI Key: RJSFJKDMOYOCLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(aminomethyl)-6-chloro-N-cyclopentylquinazolin-4-amine” is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure containing two nitrogen atoms . They are often used in medicinal chemistry due to their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of “2-(aminomethyl)-6-chloro-N-cyclopentylquinazolin-4-amine” would likely consist of a quinazoline core, with an aminomethyl group at the 2-position, a chlorine atom at the 6-position, and a cyclopentyl group attached to the nitrogen atom .


Chemical Reactions Analysis

Quinazoline derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and various substitution reactions .

Scientific Research Applications

Anticancer Potential

  • Apoptosis Induction and Anticancer Efficacy : A study highlighted the development of a compound derived from a similar structure, demonstrating potent apoptosis-inducing capabilities with significant efficacy in cancer models due to excellent blood-brain barrier penetration. This suggests potential applications of related compounds in treating brain and other cancers (Sirisoma et al., 2009).

  • Cytotoxicity and Anticancer Properties : Another research explored indole-aminoquinazoline hybrids, showing cytotoxic effects against various human cancer cell lines, with certain compounds demonstrating moderate to significant activity. These findings indicate the utility of quinazoline derivatives in designing new anticancer agents (Mphahlele et al., 2018).

Synthetic Methodologies

  • Asymmetric Catalytic Activity : Research into biquinazoline-based primary amines derived from natural amino acids revealed their potential in asymmetric catalysis, offering a pathway to synthesize alcohols with enantiomeric excess. This study underscores the versatility of quinazoline derivatives in organic synthesis (Cakici et al., 2011).

  • Microwave Assisted Synthesis : A technique for the synthesis of N-aryl heterocyclic substituted-4-aminoquinazoline compounds using microwave irradiation was developed, showcasing an efficient method for creating quinazoline derivatives (Liu et al., 2006).

Chemical Properties and Applications

  • Organocatalysis : The use of 2-aminoquinazolin-4(3H)-one as an organocatalyst for activating aldehydes for tertiary amine synthesis was reported, demonstrating the chemical versatility and potential application of quinazoline derivatives in catalysis (Thakur et al., 2018).

  • Comprehensive Metabolite Profiling : A study on the derivatization of primary and secondary amines for analysis by LC-ESI-MS highlights the importance of quinazoline derivatives in biochemical analysis, offering a method for the comprehensive profiling and quantitation of amine group-containing metabolites (Boughton et al., 2011).

properties

IUPAC Name

2-(aminomethyl)-6-chloro-N-cyclopentylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4/c15-9-5-6-12-11(7-9)14(19-13(8-16)18-12)17-10-3-1-2-4-10/h5-7,10H,1-4,8,16H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSFJKDMOYOCLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC(=NC3=C2C=C(C=C3)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(aminomethyl)-6-chloro-N-cyclopentylquinazolin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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